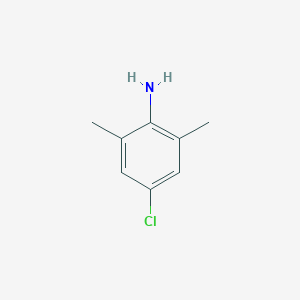
4-Chloro-2,6-dimethylaniline
概要
説明
4-Chloro-2,6-dimethylaniline is an organic compound with the chemical formula C8H10ClN. It is a white crystalline solid with a melting point range of 45-50°C and a boiling point of approximately 277°C . This compound is slightly soluble in water and has a distinct odor . It is commonly used as an intermediate in the production of dyes, fluorescent whitening agents, and pharmaceuticals .
作用機序
Target of Action
4-Chloro-2,6-dimethylaniline is a chemical compound that has been used in various research and industrial applications . It’s important to note that the targets can vary depending on the context of use.
Mode of Action
It has been used as a substrate in palladium-catalyzed cyanations of aryl chlorides . This suggests that it may interact with palladium catalysts and participate in cyanation reactions.
Biochemical Pathways
For instance, it has been used as a precursor for polyamides , indicating that it may play a role in the synthesis of these polymers.
Pharmacokinetics
Safety data sheets indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . These properties suggest that the compound can be absorbed through the skin, respiratory tract, and gastrointestinal tract, and that it may have systemic effects.
Result of Action
Its potential to cause irritation suggests that it may induce inflammatory responses at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air sensitive , suggesting that exposure to air may affect its stability or reactivity. Furthermore, it’s soluble in water , which means that its distribution and effects can be influenced by the presence of water.
準備方法
4-Chloro-2,6-dimethylaniline is typically prepared through a chloro substitution reaction. The process involves reacting 2,6-dimethylaniline with methyl chloride or thionyl chloride in the presence of an acidic catalyst such as aluminum chloride . The reaction introduces chlorine atoms into the aniline molecule, resulting in the formation of this compound . Industrial production methods often involve the chlorination of 2,6-dimethylaniline using ammonium salts and a chlorination agent at temperatures ranging from -15°C to 100°C in the presence of an inert organic solvent and a Friedel-Crafts catalyst .
化学反応の分析
4-Chloro-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Common reagents and conditions used in these reactions include palladium-catalyzed cyanations for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-2,6-dimethylaniline is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a substrate in palladium-catalyzed cyanations of aryl chlorides.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Serves as an intermediate in the production of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes and fluorescent whitening agents.
類似化合物との比較
4-Chloro-2,6-dimethylaniline can be compared with other similar compounds such as:
2,6-Dimethylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Chloro-4,6-dimethylaniline: Has the chlorine atom in a different position, affecting its reactivity and applications.
3,4-Dimethylaniline: Differs in the position of the methyl groups, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
特性
IUPAC Name |
4-chloro-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLZLZKUISPXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408047 | |
| Record name | 4-chloro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24596-18-7 | |
| Record name | 4-chloro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


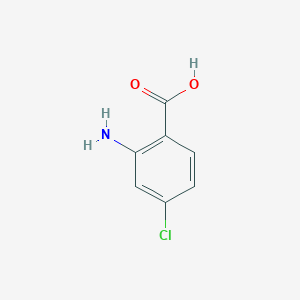
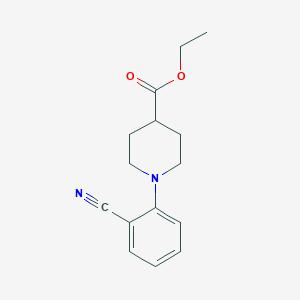

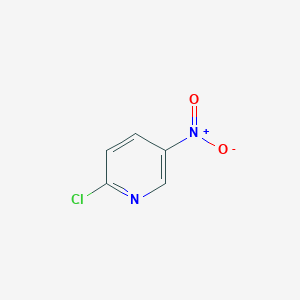

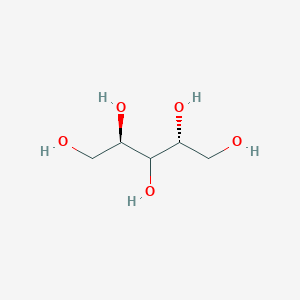
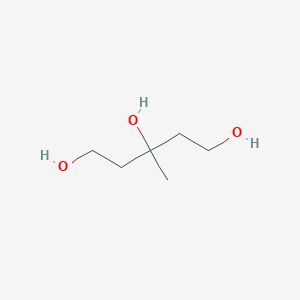
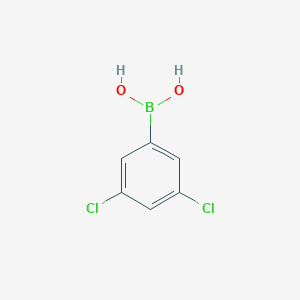
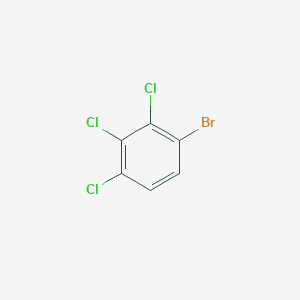
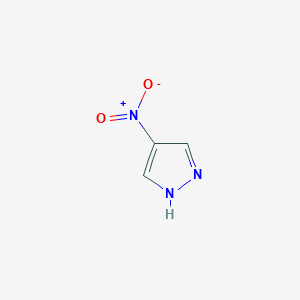
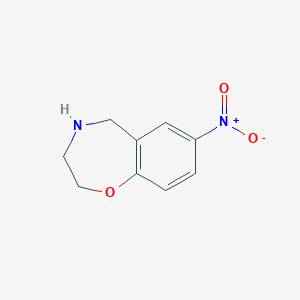
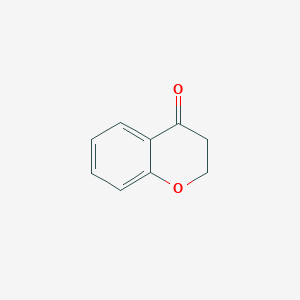
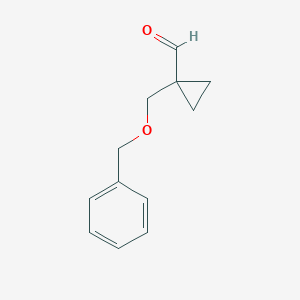
![[1-[(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B43042.png)
